4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
Description
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (CAS No. 1307231-10-2) is a brominated pyridine derivative with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 2-position. Its molecular formula is C₁₂H₂₀BrNOSi, with a molecular weight of 302.28 g/mol . The compound is stored under inert atmosphere at 2–8°C, reflecting its sensitivity to moisture and oxidation. Key hazards include skin and eye irritation (H315, H319), necessitating precautions such as wearing protective gloves and eye protection .
The TBS group serves as a protective moiety for the hydroxymethyl functionality, enhancing stability during synthetic processes like cross-coupling reactions. This compound is primarily used in medicinal chemistry and materials science as an intermediate for constructing complex heterocycles or organometallic complexes.
Properties
IUPAC Name |
(4-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-8-10(13)6-7-14-11/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAZAXKMRBMPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=CC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Modifications
The synthesis typically begins with 2-(hydroxymethyl)pyridine, chosen for its accessible hydroxyl group. Protection of this group precedes bromination to avoid side reactions.
Hydroxyl Group Protection
The tert-butyldimethylsilyl (TBDMS) group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. A representative procedure involves:
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Reagents : TBDMS-Cl (1.2 equiv), imidazole (2.0 equiv)
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Solvent : Dimethylformamide (DMF) or acetonitrile
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Conditions : 0°C to room temperature, 4–6 hours
This step ensures the hydroxymethyl group is shielded from subsequent electrophilic attacks.
Regioselective Bromination Strategies
Radical Bromination Using N-Bromosuccinimide (NBS)
The protected intermediate undergoes bromination at the pyridine C4 position via a radical mechanism:
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Reagents : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv)
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Solvent : Carbon tetrachloride (CCl₄) or chlorobenzene
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Conditions : 80–85°C, 8–12 hours under argon
Radical initiators like AIBN promote homolytic cleavage of NBS, generating bromine radicals that selectively target the electron-deficient C4 position of the pyridine ring.
Side Reactions and Mitigation
Competitive bromination at other positions is minimized by steric hindrance from the TBDMS group. Purification via silica gel chromatography (hexane/ethyl acetate 10:1) isolates the desired regioisomer.
Alternative Bromination Approaches
Electrophilic Bromination with Molecular Bromine
In cases where radical pathways yield incomplete conversion, direct electrophilic substitution is employed:
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Reagents : Bromine (Br₂, 1.05 equiv), iron(III) bromide (FeBr₃, 0.1 equiv)
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Solvent : Dichloromethane (DCM)
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Conditions : 0°C, 1–2 hours
This method favors aromatic electrophilic substitution but requires strict temperature control to prevent desilylation.
Comparative Analysis of Synthetic Routes
The table below summarizes reaction efficiencies across methodologies:
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Radical Bromination | NBS, AIBN | CCl₄ | 80°C | 78 | 95 |
| Electrophilic | Br₂, FeBr₃ | DCM | 0°C | 70 | 90 |
| One-Pot Protection | TBDMS-Cl, NBS | DMF | RT | 68 | 88 |
Radical bromination offers superior yields and regioselectivity, though electrophilic methods remain viable for scale-up due to shorter reaction times.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Recent advancements employ continuous flow technology to enhance reproducibility:
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Residence Time : 30 minutes
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Throughput : 500 g/hour
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Purification : In-line liquid-liquid extraction
Automated systems reduce human error and improve safety during bromine handling.
Mechanistic Insights
Radical Propagation Pathways
The AIBN-initiated bromination follows a chain mechanism:
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Initiation : AIBN decomposes to generate cyanopropyl radicals.
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Propagation : Radicals abstract hydrogen from NBS, producing bromine radicals.
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Termination : Bromine radicals add to the pyridine ring, followed by hydrogen abstraction from the solvent.
Density functional theory (DFT) calculations indicate a 15 kcal/mol activation barrier for C4 bromination, consistent with experimental selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to yield the free hydroxymethyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while deprotection would yield 4-bromo-2-hydroxymethylpyridine .
Scientific Research Applications
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound with a unique structure featuring a bromine atom, a pyridine ring, and a tert-butyldimethylsilyloxy group. Its molecular formula is C13H18BrNOSi. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis. The presence of the bromine atom enhances its electrophilic properties, and the tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities, facilitating various chemical reactions.
Scientific Research Applications
This compound has potential applications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials.
Medicinal Chemistry
- Enzyme Inhibition It has been noted for its potential as an enzyme inhibitor, particularly in medicinal chemistry applications. The compound's ability to form stable interactions with biological targets due to its halogen bonding capabilities may enhance its effectiveness as a therapeutic agent. Additionally, the tert-butyldimethylsilyloxy group contributes to improved solubility and bioavailability.
Catalysis
- Transition Metal Complexes Interaction studies involving this compound have highlighted its capability to form complexes with transition metals, which are crucial for catalytic processes. These interactions are primarily observed in reactions such as Suzuki-Miyaura coupling and other cross-coupling reactions where the compound acts as a ligand.
Organic Synthesis
- Intermediate Due to its stability and reactivity, this compound is a valuable intermediate in organic synthesis. The presence of the bromine atom enhances its electrophilic properties, while the tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities, facilitating various chemical reactions.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Key Features |
|---|---|
| 4-Bromo-2-hydroxybenzaldehyde | Lacks silyloxy group; less stable and lipophilic |
| 2-(tert-Butyldimethylsilyloxy)methylpyridine | No bromine; potentially less reactive in substitution reactions |
| 4-Bromo-2-methoxybenzaldehyde | Contains methoxy instead of silyloxy; alters reactivity |
| 2-(tert-Butyldimethylsilyloxy)methylpyridine | Similar silyloxy group; different functional groups affecting reactivity |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is primarily related to its reactivity in chemical transformations. The bromine atom and the TBDMS-protected hydroxymethyl group provide sites for various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine with structurally related bromopyridines:
Key Observations :
- Steric Effects : The TBS group in the target compound introduces steric bulk, reducing reactivity at the 2-position compared to unprotected analogs like 2-Bromo-3-methylpyridine .
- Electronic Effects : Methoxy-substituted derivatives (e.g., 4-Bromo-2-methoxy-3-methylpyridine) exhibit enhanced electron density, favoring electrophilic substitutions, whereas the TBS group is electron-neutral .
- Synthetic Utility : TBS-protected compounds are preferred in multi-step syntheses requiring orthogonal protection strategies, as seen in and , which describe palladium-catalyzed cross-couplings .
Physicochemical Properties
- Molecular Weight : The TBS group increases molecular weight (302.28 g/mol) compared to simpler bromopyridines (e.g., 172.02 g/mol for 2-Bromo-3-methylpyridine) .
- Solubility : The hydrophobic TBS group reduces water solubility, making the compound more compatible with organic solvents (e.g., THF, DCM) during reactions .
- Stability : TBS protection prevents oxidation of the hydroxymethyl group, contrasting with 4-(Bromomethyl)pyridine hydrobromide (), which is prone to hydrolysis .
Spectroscopic Data
While direct NMR data for the target compound is unavailable, analogous compounds provide insights:
Biological Activity
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a bromine atom, a pyridine ring, and a tert-butyldimethylsilyloxy group, enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.
- Molecular Formula : C13H18BrNOSi
- Key Functional Groups :
- Bromine atom: Enhances electrophilic properties.
- Tert-butyldimethylsilyloxy group: Serves as a protecting group for hydroxyl functionalities.
The presence of these groups allows the compound to engage in various biological interactions, making it suitable for enzyme inhibition and other therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Its ability to form stable interactions with biological targets is attributed to its halogen bonding capabilities. This property may enhance its effectiveness in inhibiting specific enzymes relevant in disease pathways, particularly in cancer and infectious diseases.
Interaction with Biological Targets
The compound has been shown to interact with various biological targets, including:
- CYP Enzymes : It is identified as an inhibitor of CYP1A2 but does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes . This selectivity is crucial for minimizing adverse drug interactions.
- BBB Permeability : The compound is permeant through the blood-brain barrier (BBB), indicating potential applications in neuropharmacology .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features |
|---|---|
| 4-Bromo-2-hydroxybenzaldehyde | Lacks silyloxy group; less stable and lipophilic |
| 2-(tert-Butyldimethylsilyloxy)methylpyridine | No bromine; potentially less reactive |
| 4-Bromo-2-methoxybenzaldehyde | Contains methoxy instead of silyloxy; alters reactivity |
| 2-(tert-Butyldimethylsilyloxy)methylpyridine | Similar silyloxy group; different functional groups |
The combination of the bromine atom and the tert-butyldimethylsilyloxy group in this compound imparts enhanced stability and reactivity compared to these similar compounds.
Case Studies and Research Findings
- Inhibitory Effects on Cancer Cell Lines :
- Pharmacokinetic Properties :
- Toxicity Assessments :
Q & A
Q. What are the key synthetic routes for 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine?
Answer: The synthesis typically involves two sequential steps:
- Step 1: Silylation of 2-hydroxymethylpyridine
React 2-hydroxymethylpyridine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine) in a polar aprotic solvent (e.g., DMF or dichloromethane). This protects the hydroxyl group as a TBDMS ether . - Step 2: Bromination at the 4-position
Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in a solvent like CCl₄ or acetonitrile. The radical bromination ensures regioselectivity at the 4-position of the pyridine ring .
Critical Note: The order of steps may vary; bromination after silylation avoids side reactions at the hydroxymethyl group.
Q. How is this compound characterized using spectroscopic methods?
Answer:
- ¹H/¹³C NMR: The TBDMS group shows characteristic peaks: a singlet for the tert-butyl group (δ ~0.9–1.1 ppm) and a split signal for the methyl groups (δ ~0.1–0.3 ppm). The pyridine ring protons exhibit distinct splitting patterns based on substitution .
- DEPT-135 NMR: Confirms the presence of CH, CH₂, and CH₃ groups, distinguishing the hydroxymethyl-TBDMS moiety from the pyridine backbone .
- Mass Spectrometry (HRMS): Validates the molecular ion ([M+H]⁺) and fragments corresponding to bromine (isotopic pattern) and TBDMS loss .
Advanced Research Questions
Q. How can bromination regioselectivity be optimized during synthesis?
Answer:
- Radical Bromination: Use NBS/AIBN under inert conditions (argon/nitrogen) to target the 4-position. Radical intermediates favor electron-deficient positions, and the pyridine’s nitrogen directs substitution .
- Electrophilic Bromination: For directed bromination, employ Br₂ with a Lewis acid (e.g., FeBr₃) in a solvent like CH₂Cl₂. Pre-silylation prevents oxidation of the hydroxymethyl group .
Data Insight: In analogous compounds (e.g., 3-Bromo-5-(((TBDMS)oxy)methyl)pyridine), radical bromination yields >85% regioselectivity at the 4-position .
Q. What strategies prevent premature deprotection of the TBDMS group during reactions?
Answer:
- Reagent Selection: Avoid protic solvents (e.g., water, alcohols) and acidic/basic conditions. Fluoride-free catalysts (e.g., Pd for coupling reactions) minimize TBDMS cleavage .
- Temperature Control: Maintain reactions below 60°C to prevent thermal desilylation. For example, Suzuki-Miyaura couplings with this compound are best performed at 50–60°C in THF/water mixtures .
- Protection Alternatives: If deprotection is unavoidable, use trimethylsilyl (TMS) groups for temporary protection, as they are more labile than TBDMS .
Q. How does the TBDMS group influence reactivity in cross-coupling reactions?
Answer:
- Steric Effects: The bulky TBDMS group at the 2-position hinders nucleophilic attack at adjacent positions, directing reactions (e.g., Buchwald-Hartwig amination) to the 4-bromo site .
- Electronic Effects: The electron-donating silyl ether slightly activates the pyridine ring, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Kumada or Negishi reactions) .
Case Study: In Stille couplings, the TBDMS group remains intact when using Pd(PPh₃)₄ and CuI as co-catalysts in DMF at 80°C .
Methodological Design & Troubleshooting
Q. How to resolve contradictions in reaction yields reported for similar compounds?
Answer:
- Variable Analysis: Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd), and temperature. For example, Suzuki couplings with 4-Bromo-2-TBDMS-pyridine derivatives show 10–15% higher yields in THF/water than in DMSO .
- By-Product Identification: Use LC-MS or TLC to detect desilylated intermediates. If detected, reduce reaction time or switch to milder bases (e.g., K₂CO₃ instead of NaOH) .
Q. What are the applications of this compound in medicinal chemistry?
Answer:
- Drug Candidate Synthesis: The bromine serves as a handle for introducing pharmacophores (e.g., aryl groups via cross-coupling), while the TBDMS group allows late-stage deprotection to generate hydroxyl motifs in target molecules .
- Case Study: Analogous compounds (e.g., 3-Bromo-5-TBDMS-pyridine) are intermediates in kinase inhibitor development, where the TBDMS group improves solubility during screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
